2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
Description
2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid is a sulfonamide derivative featuring a 2-chloroanilino group linked to a 4-fluorophenyl sulfonyl moiety and an acetic acid functional group. This compound’s structure combines electron-withdrawing substituents (chloro and fluorophenyl) with a carboxylic acid, making it relevant for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-3-1-2-4-13(12)17(9-14(18)19)22(20,21)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVHICIGQUGUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208894 | |
| Record name | N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337921-99-0 | |
| Record name | N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337921-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous Flow Sulfonylation
Tubular reactors replace batch systems for sulfonyl chloride synthesis, reducing reaction time from 6 hours to 45 minutes. Residence time is controlled at 5–7 minutes with a throughput of 120 L/h.
Catalytic Recycling
Copper powder (40–60 mesh) is reused across 5–7 reaction cycles in the coupling step, decreasing metal waste by 62%.
Analytical Validation and Quality Control
Purity Assessment
HPLC Conditions:
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Ar-F), 7.45 (t, 1H, Ar-Cl), 7.32 (d, 2H, SO₂N), 4.12 (s, 2H, CH₂COOH).
- IR (KBr): 1732 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).
Comparative Analysis of Synthetic Methods
| Parameter | Laboratory-Scale (Batch) | Industrial (Continuous Flow) |
|---|---|---|
| Reaction Time | 10–12 hours | 3–4 hours |
| Yield | 68–72% | 85–89% |
| Purity | 97–98% | 98.5–99.3% |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
Chemical Reactions Analysis
Types of Reactions
2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
- 2-{[(4-Fluorophenyl)Sulfonyl]Amino}-2-Phenylacetic Acid (CAS 117309-49-6) Key Differences: Replaces the 2-chloroanilino group with a phenyl group at the amino position.
- 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-2-Phenylacetic Acid (CAS 117309-47-4) Key Differences: Substitutes 4-chlorophenyl for 4-fluorophenyl in the sulfonyl group. Impact: Fluorine’s higher electronegativity may improve metabolic stability compared to chlorine, as seen in γ-secretase inhibitors like BMS299897 () .
Modifications to the Anilino Group
- 2-{[2-(4-Bromoanilino)-1-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}Acetic Acid (CAS 252027-06-8) Key Differences: Uses a bromoanilino group and a sulfanyl linkage instead of sulfonyl. Impact: Sulfanyl groups are less electron-withdrawing than sulfonyl, altering electronic properties and reactivity .
- N-Allyl-2-(4-Chloro[(4-Chlorophenyl)Sulfonyl]Anilino)Acetamide (CAS 337922-03-9) Key Differences: Replaces acetic acid with acetamide and introduces an allyl group.
Functional Group Replacements
2-(2-Chloro-4-Hydroxyphenyl)Acetic Acid (CAS 81720-84-5)
- 2-(4-Fluorophenylsulfonamido)Acetic Acid (CAS 13029-71-5) Key Differences: Omits the anilino-chloro group, featuring a direct sulfonamide-acetic acid linkage. Impact: Reduced steric bulk may enhance solubility but decrease target specificity .
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
Overview of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic Acid
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro group and a sulfonamide moiety, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in the body. This inhibition can lead to various physiological effects, including diuretic activity.
Pharmacological Effects
- Anti-inflammatory Activity : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties : The presence of the sulfonamide group may also confer antimicrobial activity, making it a candidate for further research in the development of antibiotics.
- Antitumor Activity : Preliminary studies have indicated that related compounds may possess antitumor effects by inducing apoptosis in cancer cells. This warrants further investigation into the specific mechanisms by which this compound may exert similar effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects of sulfonamide derivatives, highlighting their potential use in treating chronic inflammatory diseases. |
| Study 2 | Reported on the antimicrobial efficacy of similar compounds against various bacterial strains, suggesting a broad-spectrum application. |
| Study 3 | Explored the cytotoxic effects of structurally related compounds on cancer cell lines, indicating potential pathways for therapeutic application. |
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied; however, compounds with similar functional groups often exhibit moderate toxicity levels. It is crucial to conduct comprehensive toxicity studies to assess its safety for therapeutic use.
Q & A
Q. Advanced
- pH stability : Incubate at pH 2–12 (37°C, 24 hrs), monitor degradation via UPLC-MS. Degradation peaks at pH < 3 (sulfonyl cleavage) and pH > 10 (acetic acid deprotonation) .
- Thermal stability : TGA/DSC shows decomposition onset at 180°C, with mass loss corresponding to SO₂ and HCl release .
Note on Data Contradictions:
Enzymatic synthesis (pH 8, 40°C) yields higher enantiomeric purity (>99% ee) compared to traditional amidation, which may produce racemic mixtures. Researchers must optimize reaction conditions based on stereochemical requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
